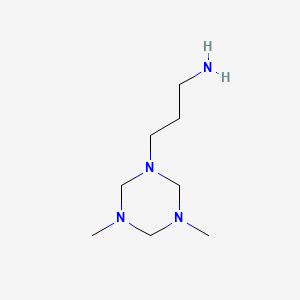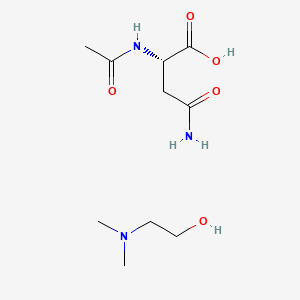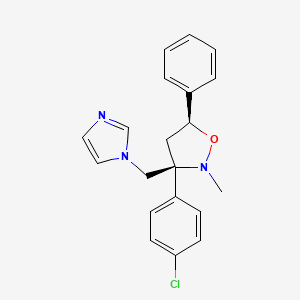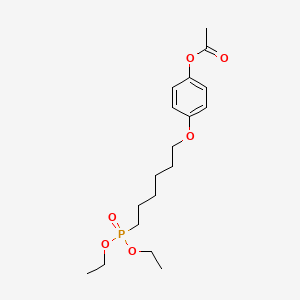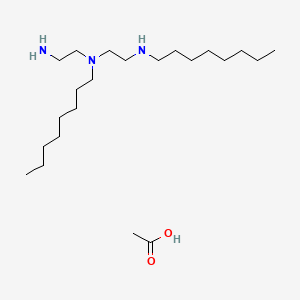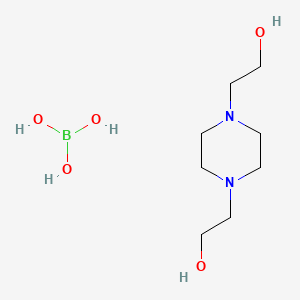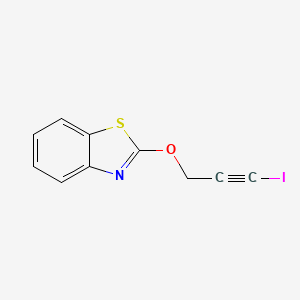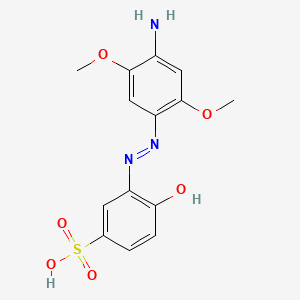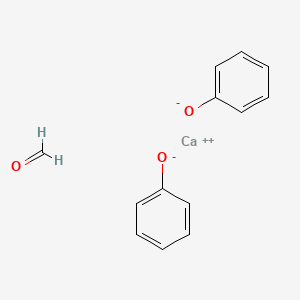
Phenol-formaldehyde resin, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol-formaldehyde resin, calcium salt, is a synthetic polymer derived from the reaction of phenol and formaldehyde, with calcium ions incorporated into the structure. This compound is known for its high mechanical strength, thermal stability, and resistance to chemicals and water. It is widely used in various industrial applications, including as adhesives, coatings, and molding compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol-formaldehyde resin is typically synthesized through a step-growth polymerization reaction. The process can be either acid-catalyzed or base-catalyzed, depending on the desired properties of the final product. The reaction involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges .
Industrial Production Methods: In industrial settings, phenol and formaldehyde are reacted in the presence of a catalyst, such as sodium hydroxide (for base-catalyzed reactions) or sulfuric acid (for acid-catalyzed reactions). The reaction mixture is heated under controlled conditions to promote polymerization. Calcium ions are introduced during the reaction to form the calcium salt of the resin .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol-formaldehyde resin undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin back to its monomeric forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives .
Applications De Recherche Scientifique
Phenol-formaldehyde resin, calcium salt, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phenol-formaldehyde resin, calcium salt, involves the formation of a highly crosslinked polymer network. The calcium ions help to stabilize the structure and enhance its mechanical properties. The polymerization process involves the formation of methylene and ether bridges between phenol units, resulting in a rigid and stable network .
Comparaison Avec Des Composés Similaires
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer but differs in its lower mechanical strength and thermal stability.
Melamine-formaldehyde resin: Offers higher thermal stability and chemical resistance compared to phenol-formaldehyde resin.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance but is more expensive than phenol-formaldehyde resin.
Uniqueness: Phenol-formaldehyde resin, calcium salt, is unique due to its incorporation of calcium ions, which enhances its mechanical strength and stability. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions .
Propriétés
Numéro CAS |
147977-82-0 |
|---|---|
Formule moléculaire |
C13H12CaO3 |
Poids moléculaire |
256.31 g/mol |
Nom IUPAC |
calcium;formaldehyde;diphenoxide |
InChI |
InChI=1S/2C6H6O.CH2O.Ca/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2;/q;;;+2/p-2 |
Clé InChI |
VTQGJLAZBFNWEY-UHFFFAOYSA-L |
SMILES canonique |
C=O.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


